Benzamide, N-hexyl-2-methyl-
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Overview
Description
Benzamide, N-hexyl-2-methyl- is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core structure with a hexyl group and a methyl group attached to the nitrogen and the second carbon of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-hexyl-2-methyl- typically involves the reaction of 2-methylbenzoic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-hexyl-2-methyl- can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of Benzamide, N-hexyl-2-methyl-.
Scientific Research Applications
Benzamide, N-hexyl-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, lacking the hexyl and methyl substituents.
N-hexylbenzamide: Similar structure but without the methyl group on the benzene ring.
2-methylbenzamide: Similar structure but without the hexyl group on the nitrogen.
Uniqueness: Benzamide, N-hexyl-2-methyl- is unique due to the presence of both hexyl and methyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
58278-06-1 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-hexyl-2-methylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-5-8-11-15-14(16)13-10-7-6-9-12(13)2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) |
InChI Key |
WQMHAGWLXHVQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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